molecular formula C17H20N2O4S B5555280 N-[(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylideneamino]-4-methylbenzenesulfonamide

N-[(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B5555280
M. Wt: 348.4 g/mol
InChI Key: FWMIVGLHBPKFMD-WOJGMQOQSA-N
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Description

N-[(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylideneamino]-4-methylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of methoxy and methoxymethyl groups attached to a phenyl ring, along with a methylideneamino linkage and a sulfonamide group. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

N-[(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-13-4-7-16(8-5-13)24(20,21)19-18-11-14-6-9-17(23-3)15(10-14)12-22-2/h4-11,19H,12H2,1-3H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMIVGLHBPKFMD-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)OC)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)OC)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylideneamino]-4-methylbenzenesulfonamide typically involves a multi-step process. One common method includes the condensation reaction between 4-methoxy-3-(methoxymethyl)benzaldehyde and 4-methylbenzenesulfonamide in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Industrial methods also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylideneamino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imine linkage can be reduced to form secondary amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxy-3-(methoxymethyl)benzoic acid.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-[(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylideneamino]-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites. Additionally, the methoxy and methoxymethyl groups may enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}-2-(4-methoxyphenyl)acetohydrazide
  • N-[(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylideneamino]-4-methylbenzenesulfonamide

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

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